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Compound of Interest

Compound Name:
2-Phenylbenzylamine

hydrochloride

Cat. No.: B3043381 Get Quote

2-Phenylbenzylamine hydrochloride (CAS No: 1924-77-2) is a versatile organic compound

that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Structurally, it

features a biphenyl moiety connected to a methylamine group, which imparts a unique

combination of steric and electronic properties. This structure makes it a valuable building block

in medicinal chemistry and material science.[3] It is frequently utilized in the synthesis of

complex molecules, including pharmaceuticals like antihistamines and antidepressants, as well

as specialty agrochemicals.[1][3] Its hydrochloride salt form generally offers enhanced stability

and solubility in aqueous and organic media, making it a preferred choice for laboratory

research and formulation development.[1]

This guide provides a comprehensive exploration of the theoretical properties of 2-
Phenylbenzylamine hydrochloride, grounded in both computational analysis and established

experimental methodologies. The objective is to equip researchers, scientists, and drug

development professionals with the foundational knowledge required to effectively utilize this

compound in their work.

Core Physicochemical and Chemical Properties
The fundamental properties of a compound dictate its behavior in a chemical system. For 2-
Phenylbenzylamine hydrochloride, these characteristics are essential for predicting its

reactivity, designing experimental conditions, and ensuring safe handling. The data presented

below has been consolidated from various chemical data repositories.
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Property Value Source(s)

CAS Number 1924-77-2 [1][2][3]

Molecular Formula C₁₃H₁₃N·HCl [1][4]

Molecular Weight 219.71 g/mol [1][4]

IUPAC Name
(2-phenylphenyl)methanamine

hydrochloride
[3]

Appearance
White to pale yellow

solid/crystalline powder
[1][2]

Purity ≥ 97% (HPLC) [1][5]

Predicted pKa 8.97 ± 0.10 [2]

Solubility
Soluble in water and organic

solvents
[1]

Storage Temperature
0 - 8 °C, Inert atmosphere,

Keep in dark place
[1][2]

Note: Some properties like boiling point (106°C at 1mm) and density (1.06 g/cm³) are reported

for the free base, 2-Phenylbenzylamine (C₁₃H₁₃N).[2][6]

Computational Chemistry Workflow for Property
Prediction
To understand the molecule's behavior at a quantum level, a systematic computational analysis

is indispensable. Density Functional Theory (DFT) is a powerful and widely-used method for

predicting the geometric, electronic, and spectroscopic properties of organic molecules.[7] The

workflow for such an analysis provides a logical framework for moving from a basic structure to

a deep understanding of molecular behavior.

The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a common and

reliable level of theory for organic compounds, offering a good balance between computational

cost and accuracy for geometry optimization and electronic property calculation.[7][8]
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1. Input & Optimization

2. Property Calculation

3. Application & Validation
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(from 2D sketch)
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Comparison with
Experimental Data
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Caption: A typical workflow for the computational analysis of 2-Phenylbenzylamine
hydrochloride.

Spectroscopic Elucidation: A Theoretical
Perspective
Spectroscopic techniques are fundamental to confirming the structure and purity of a chemical

compound. Theoretical predictions from computational models can aid in the interpretation of
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experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

Aromatic Protons (Ar-H): Protons on the two phenyl rings will likely appear as a complex

multiplet between δ 7.0-8.0 ppm. The specific substitution pattern will lead to distinct

splitting patterns that can be resolved with high-field NMR.

Benzylic Protons (-CH₂-): The two protons of the methylene bridge are diastereotopic and

should appear as a singlet or a pair of doublets, typically in the range of δ 3.5-4.5 ppm.[9]

Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine protons will be protonated.

They are expected to appear as a broad singlet, typically downfield (δ 8.0-9.0 ppm), due to

proton exchange and quadrupolar coupling with the nitrogen atom.[9]

¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-

145 ppm), corresponding to the carbons of the biphenyl system.

Benzylic Carbon (-CH₂-): A single signal is expected in the aliphatic region, typically

around δ 40-50 ppm.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

N-H Stretch: A broad and strong absorption band is expected in the range of 3000-3300

cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several characteristic bands will appear in the 1450-1600 cm⁻¹

region.[10]

C-N Stretch: A medium intensity band can be expected in the 1020-1250 cm⁻¹ range.
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Experimental Protocols for Property Verification
Theoretical data must be validated by empirical measurement. The following protocols outline

standard procedures for characterizing a solid amine hydrochloride salt like 2-
Phenylbenzylamine hydrochloride.

Workflow for Spectroscopic Characterizationdot
digraph "Spectroscopy_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box,

style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10,

penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3043381#2-phenylbenzylamine-hydrochloride-
theoretical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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